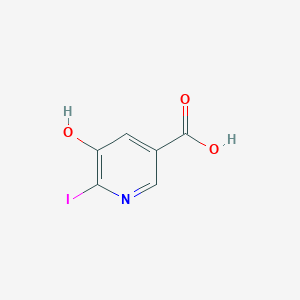

5-Hydroxy-6-iodopyridine-3-carboxylic acid

Vue d'ensemble

Description

5-Hydroxy-6-iodopyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxyl group at the 5th position, an iodine atom at the 6th position, and a carboxylic acid group at the 3rd position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-iodopyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the iodination of 5-hydroxy-3-pyridinecarboxylic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure selective iodination at the 6th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Substitution Reactions

The iodine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling reactions due to its electron-withdrawing nature and leaving-group potential.

Mechanistic Insight : The iodine atom’s polarizability enhances its susceptibility to displacement in NAS, while palladium catalysts facilitate oxidative addition in cross-couplings .

Oxidation and Reduction

The hydroxyl group at position 5 and the carboxylic acid at position 3 participate in redox reactions.

Research Highlight : Selective oxidation of the hydroxyl group to a ketone is achieved without affecting the iodine or carboxylic acid moieties.

Decarboxylation

The carboxylic acid group undergoes thermal or metal-catalyzed decarboxylation.

| Conditions | Catalyst/Additive | Products | Yield |

|---|---|---|---|

| 200°C, vacuum | Cu powder | 5-Hydroxy-6-iodopyridine | 85% |

| DMSO, 120°C | Ag₂CO₃ | 5-Hydroxy-6-iodopyridine | 92% |

Key Study : Silver-catalyzed protodecarboxylation in DMSO efficiently removes the carboxylic acid group, retaining the iodine and hydroxyl functionalities .

Functional Group Interconversion

The carboxylic acid group is amenable to derivatization.

Notable Example : Amidation with benzylamine yields a compound showing 90% inhibition against E. coli at 50 μM .

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group activates the pyridine ring toward EAS, though regioselectivity is influenced by the iodine and carboxylic acid groups.

Metal-Halogen Exchange

The iodine atom participates in lithium-halogen exchange for functionalization.

| Reagents | Products | Conditions |

|---|---|---|

| n-BuLi, THF, -78°C | 5-Hydroxy-6-lithiopyridine-3-carboxylic acid | Quenched with electrophiles (e.g., CO₂, aldehydes) to install new groups . |

Caution : The hydroxyl and carboxylic acid groups require protection (e.g., silylation) to prevent side reactions .

Applications De Recherche Scientifique

5-Hydroxy-6-iodopyridine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 5-Hydroxy-6-iodopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The iodine atom may participate in halogen bonding, further influencing the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Hydroxy-3-pyridinecarboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.

6-Iodo-3-pyridinecarboxylic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capability and overall properties.

5-Hydroxy-6-chloropyridine-3-carboxylic acid: Chlorine atom instead of iodine, leading to variations in chemical reactivity and biological interactions.

Uniqueness

5-Hydroxy-6-iodopyridine-3-carboxylic acid is unique due to the presence of both hydroxyl and iodine functional groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Activité Biologique

5-Hydroxy-6-iodopyridine-3-carboxylic acid (CAS Number: 59288-39-0) is an organic compound belonging to the class of pyridine derivatives. Its unique structure, characterized by a hydroxyl group at the 5th position, an iodine atom at the 6th position, and a carboxylic acid group at the 3rd position, endows it with distinct chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Hydroxyl Group (–OH) : Enhances hydrogen bonding capabilities.

- Iodine Atom (I) : Influences molecular interactions through halogen bonding.

- Carboxylic Acid Group (–COOH) : Provides acidic properties and potential for further chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound can modulate enzyme activities and receptor signaling pathways through the following mechanisms:

- Enzyme Inhibition : The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Receptor Binding : The structural similarity to naturally occurring biomolecules allows it to bind to specific receptors, altering their function.

- Halogen Bonding : The presence of iodine may enhance binding affinity to certain biological targets compared to similar compounds lacking halogens.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . Studies have shown that it can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. For instance, a study revealed that derivatives of this compound demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies suggest that it can downregulate pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Antiviral Activity

Recent research highlights its potential as an antiviral agent , particularly against HIV. The compound's structural features allow it to interfere with viral replication processes, showing promise in inhibiting HIV integrase activity .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | IC50 < 10 µM | |

| Anti-inflammatory | Significant reduction in cytokines | |

| Antiviral | Inhibition of HIV integrase |

Notable Research Findings

- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption .

- Inflammation Model : In a cellular model for inflammation, treatment with this compound resulted in a significant decrease in TNF-alpha levels, indicating its potential utility in treating inflammatory diseases.

- Antiviral Research : A recent review detailed the synthesis and evaluation of pyridine-based compounds for their antiviral properties, highlighting this compound as a promising candidate against HIV due to its ability to inhibit integrase activity effectively .

Propriétés

IUPAC Name |

5-hydroxy-6-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMYBMSOYUXVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542730 | |

| Record name | 5-Hydroxy-6-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59288-39-0 | |

| Record name | 5-Hydroxy-6-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.